molecular formula C14H17N3OS B6909243 N-(oxan-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine

N-(oxan-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B6909243
M. Wt: 275.37 g/mol
InChI Key: NVXODQWWNYSQKP-UHFFFAOYSA-N
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Description

N-(oxan-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an oxane (tetrahydropyran) ring and a phenyl group attached to the thiadiazole core

Properties

IUPAC Name

N-(oxan-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-2-4-12(5-3-1)13-16-17-14(19-13)15-10-11-6-8-18-9-7-11/h1-5,11H,6-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXODQWWNYSQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(oxan-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Oxane Group: The oxane (tetrahydropyran) group can be introduced through nucleophilic substitution reactions. For example, the reaction of a suitable halide with tetrahydropyran-4-ylmethylamine can yield the desired product.

    Attachment of the Phenyl Group: The phenyl group can be introduced through various methods, such as the reaction of the thiadiazole intermediate with phenyl halides or phenylboronic acids under palladium-catalyzed cross-coupling conditions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-(oxan-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any reducible functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the thiadiazole ring.

    Coupling Reactions: The phenyl group can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential use in developing new therapeutic agents.

    Medicine: The compound’s biological activities make it a candidate for drug development. Researchers investigate its mechanism of action and potential therapeutic applications in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(oxan-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Disrupting Cellular Processes: The compound can interfere with essential cellular processes such as DNA replication, protein synthesis, or cell division, leading to its biological effects.

Comparison with Similar Compounds

N-(oxan-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds to highlight its uniqueness:

    N-(tetrahydropyran-4-ylmethyl)-5-phenyl-1,3,4-thiadiazol-2-amine: This compound has a similar structure but lacks the oxane group, which may result in different chemical and biological properties.

    5-phenyl-1,3,4-thiadiazol-2-amine: This compound lacks both the oxane and tetrahydropyran groups, making it a simpler structure with potentially different reactivity and applications.

    N-(oxan-4-ylmethyl)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine: This compound has a methyl-substituted phenyl group, which may influence its chemical and biological properties compared to the parent compound.

The presence of the oxane group in this compound adds to its uniqueness, potentially enhancing its solubility, stability, and biological activity.

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